N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide
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Overview
Description
N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is a complex organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with benzoxepine-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as flash chromatography .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted chromen derivatives.
Scientific Research Applications
N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antibacterial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
- (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide
Uniqueness
N-(2-oxo-2H-chromen-7-yl)-1-benzoxepine-4-carboxamide is unique due to its specific structural features, which include the chromen and benzoxepine moieties. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H13NO4 |
---|---|
Molecular Weight |
331.3 g/mol |
IUPAC Name |
N-(2-oxochromen-7-yl)-1-benzoxepine-4-carboxamide |
InChI |
InChI=1S/C20H13NO4/c22-19-8-6-13-5-7-16(12-18(13)25-19)21-20(23)15-9-10-24-17-4-2-1-3-14(17)11-15/h1-12H,(H,21,23) |
InChI Key |
MSKBCLDTAJUUCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=CO2)C(=O)NC3=CC4=C(C=C3)C=CC(=O)O4 |
Origin of Product |
United States |
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